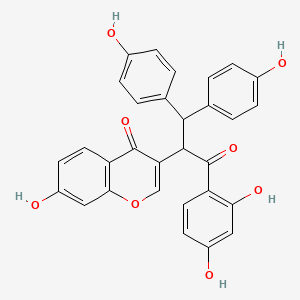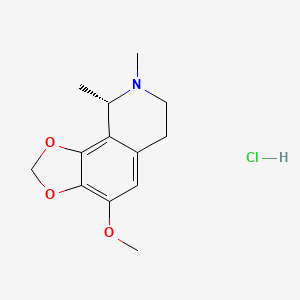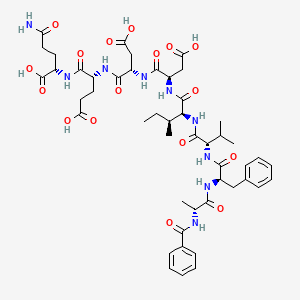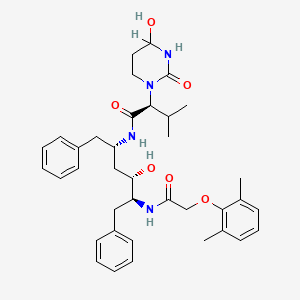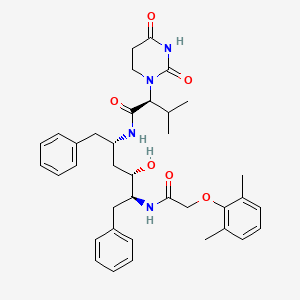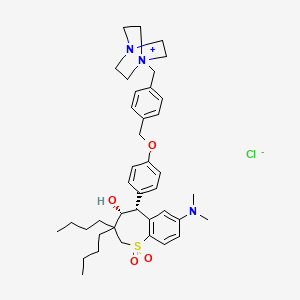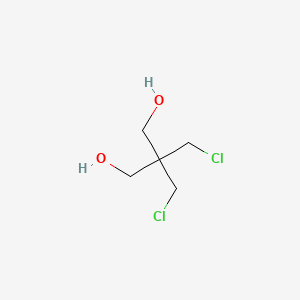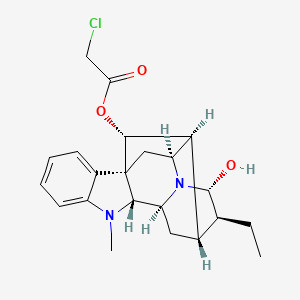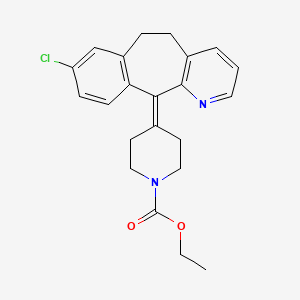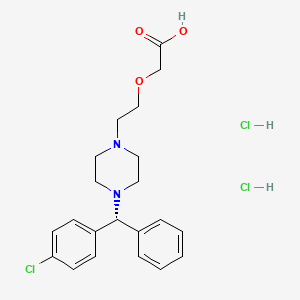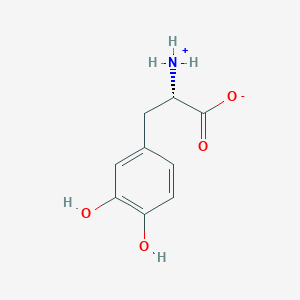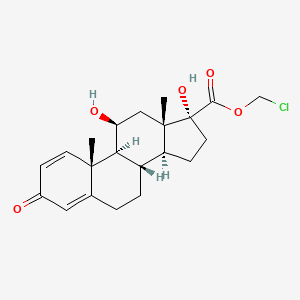
Loteprednol
Descripción general
Descripción
Loteprednol, sintetizado como el éster this compound etabonato, es un corticosteroide tópico usado principalmente para tratar inflamaciones del ojo. Se comercializa bajo varios nombres comerciales, incluyendo Lotemax y Loterex . This compound fue patentado en 1980 y aprobado para uso médico en 1998 . Está disponible como un medicamento genérico y se usa para reducir la inflamación después de la cirugía ocular, tratar la conjuntivitis alérgica estacional, la uveítis y las formas crónicas de queratitis .
Aplicaciones Científicas De Investigación
El loteprednol etabonato tiene varias aplicaciones de investigación científica:
Medicina: Se utiliza en soluciones oftálmicas para el tratamiento de afecciones inflamatorias del ojo sensibles a los esteroides, como la conjuntivitis alérgica, la uveítis, el acné rosácea, la queratitis punteada superficial, la queratitis por herpes zóster, la iritis, la ciclitis y ciertas conjuntivitis infecciosas.
Sistemas de Administración de Medicamentos: La investigación ha demostrado el uso de sistemas de administración de medicamentos basados en nanopartículas para mejorar la biodisponibilidad del this compound etabonato.
Parches Oculares: El this compound etabonato se ha incorporado a parches oculares adhesivos para el tratamiento de lesiones oculares.
Mecanismo De Acción
El loteprednol etabonato ejerce sus efectos a través de sus propiedades antiinflamatorias. Inhibe la respuesta inflamatoria modulando la actividad del receptor de glucocorticoides citosólico a nivel genómico . Esta modulación conduce a la producción de lipocortinas, que inhiben la actividad de las prostaglandinas y los leucotrienos . El compuesto está diseñado para ser activo localmente en el sitio de administración y luego metabolizarse rápidamente a componentes inactivos, minimizando los efectos adversos .
Análisis Bioquímico
Biochemical Properties
Loteprednol has a binding affinity to steroid receptors that is 4.3 times greater than dexamethasone . This class of steroids consists of bioactive molecules whose in-vivo transformation to non-toxic substances can be predicted from their chemistry and knowledge of enzymatic pathways in the body .
Cellular Effects
The cellular effects of this compound are primarily due to its anti-inflammatory properties. As a corticosteroid, it reduces inflammation by suppressing the immune response, thereby reducing the production of inflammatory mediators in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to glucocorticoid receptors in cells. This binding results in changes in gene expression, leading to a reduction in the production of inflammatory proteins .
Temporal Effects in Laboratory Settings
A stability-indicating RP-HPLC assay method was developed and validated for quantitative determination of this compound Etabonate in bulk drugs and in ophthalmic suspensions in the presence of degradation products generated from forced degradation studies .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, it is known that the effects of this compound, like other corticosteroids, can vary with dosage. Higher doses may have more pronounced anti-inflammatory effects, but may also be associated with greater risk of side effects .
Metabolic Pathways
This compound is designed to be metabolized into inactive substances by non-specific esterases . This metabolic transformation is intended to reduce the risk of side effects associated with systemic absorption of the drug .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. As a corticosteroid, it is likely to be distributed widely in the body and can cross cell membranes to exert its effects .
Subcellular Localization
The subcellular localization of this compound is likely to be within the cytoplasm, where it can bind to glucocorticoid receptors. These receptors are typically located in the cytoplasm and, upon binding to a glucocorticoid, translocate to the nucleus to influence gene expression .
Métodos De Preparación
La preparación de loteprednol etabonato involucra varios pasos sintéticos:
Reacción de N-arilación: El compuesto I reacciona con un análogo de yodobenceno en condiciones alcalinas para obtener el compuesto II.
Reacción de Eliminación: El compuesto II reacciona con un análogo de oxirano en metanol en condiciones alcalinas para obtener el compuesto III.
Reacción de Esterificación: El compuesto III reacciona con cloroformato de etilo en condiciones alcalinas orgánicas para obtener el compuesto IV.
Reacción de Cloración: El compuesto IV se somete a cloración bajo la acción de persulfato de potasio para producir this compound etabonato.
Análisis De Reacciones Químicas
El loteprednol etabonato experimenta varias reacciones químicas:
Oxidación: Puede oxidarse en condiciones específicas, lo que lleva a la formación de productos de degradación.
Fotólisis: La exposición a la luz puede conducir a la degradación del this compound etabonato.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen acetonitrilo, agua, ácido acético y varias condiciones de estrés, como la hidrólisis ácida y alcalina, el estrés hídrico, la oxidación, la fotólisis y el calor . Los principales productos formados a partir de estas reacciones son productos de degradación que no interfieren con la detección de this compound etabonato .
Comparación Con Compuestos Similares
El loteprednol etabonato se compara con otros corticosteroides como el acetato de prednisolona. Ambos compuestos se usan para tratar la inflamación después de la cirugía de cataratas, pero se ha demostrado que el this compound etabonato tiene un menor efecto sobre la presión intraocular en comparación con el acetato de prednisolona . Esto hace que el this compound etabonato sea una opción más segura para pacientes con riesgo de aumento de la presión intraocular.
Compuestos Similares
- Acetato de prednisolona
- Dexametasona
- Fluorometolona
El this compound etabonato es único debido a su diseño como un "fármaco blando", que es activo localmente y se metaboliza rápidamente a componentes inactivos, lo que reduce el riesgo de efectos secundarios sistémicos .
Propiedades
IUPAC Name |
chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,18(25)27-11-22)20(15,2)10-16(24)17(14)19/h5,7,9,14-17,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZVAYHNBBHPTO-MXRBDKCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)OCCl)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156128 | |
| Record name | Loteprednol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Loteprednol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.36e-02 g/L | |
| Record name | Loteprednol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129260-79-3, 82034-46-6 | |
| Record name | Loteprednol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129260-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loteprednol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129260793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loteprednol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loteprednol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOTEPREDNOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8CBU6KR16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Loteprednol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 224 °C | |
| Record name | Loteprednol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does loteprednol etabonate exert its anti-inflammatory effects?
A1: this compound etabonate is a "soft" corticosteroid that interacts with specific intracellular glucocorticoid receptors. [] Upon binding, the complex translocates to the nucleus and binds to DNA, modulating gene expression. [] This leads to the induction of anti-inflammatory proteins, like lipocortins, and the inhibition of inflammatory mediators, like prostaglandins and leukotrienes. []
Q2: What are lipocortins and how do they contribute to this compound etabonate’s anti-inflammatory activity?
A2: Lipocortins are a family of proteins that inhibit phospholipase A2. [] By inhibiting this enzyme, this compound etabonate indirectly reduces the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. []
Q3: What is the chemical structure of this compound etabonate?
A3: this compound etabonate is the etabonate ester of this compound, a corticosteroid analog of prednisolone. Its full chemical name is chloromethyl 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate. []
Q4: Are there any readily available spectroscopic data for this compound etabonate?
A4: While the provided research papers do not list specific spectroscopic data, they utilize UV detection at wavelengths of 243 nm, 244 nm, 245 nm, 264.2 nm, and 266 nm for analytical purposes. [, , , , ]
Q5: What is known about the stability of this compound etabonate under various conditions?
A5: Studies have evaluated this compound etabonate's stability under various stress conditions including acidic, alkaline, oxidative, photolytic, and thermal stress. [, ] Results indicate that the compound is susceptible to degradation under certain conditions, highlighting the importance of appropriate formulation and storage conditions.
Q6: How does the stability of this compound etabonate affect its pharmaceutical applications?
A6: The susceptibility of this compound etabonate to degradation necessitates careful consideration during formulation development. Studies have investigated strategies to enhance its stability and optimize its therapeutic effectiveness. [, ]
A6: The provided research articles do not discuss catalytic properties or applications of this compound etabonate. It is primarily investigated for its pharmacological activity as a corticosteroid.
Q7: Are there any available computational studies on this compound etabonate?
A5: While the provided research papers do not detail computational studies, they highlight the structural modifications made to prednisolone to create this compound etabonate, indicating an understanding of structure-activity relationships. [, ] This suggests potential for future research utilizing computational methods to further explore SAR and optimize the compound's properties.
Q8: What are the structural features of this compound etabonate that contribute to its "soft" steroid properties?
A6: The key structural feature contributing to the "soft" steroid properties of this compound etabonate is the presence of a chloromethyl ester group at the 17β position. [] This modification allows for rapid deactivation by esterases in the body, leading to a reduced risk of systemic side effects compared to traditional corticosteroids. [, ]
Q9: What are the recommended storage conditions for this compound etabonate formulations?
A7: While specific storage recommendations vary depending on the formulation, it is generally recommended to store this compound etabonate ophthalmic suspensions at 2-8°C. []
Q10: What formulation strategies have been explored to improve this compound etabonate's stability and bioavailability?
A8: Researchers have investigated various formulation strategies, including the development of nanosuspensions using mucus-penetrating particle (MPP) technology, to enhance ocular surface penetration and therapeutic efficacy. []
Q11: What is known about the pharmacokinetic profile of this compound etabonate?
A9: this compound etabonate exhibits high plasma protein binding (>90%) and a high erythrocyte-buffer partition coefficient (7.8). [] Orally administered this compound etabonate undergoes significant first-pass metabolism, resulting in the detection of only metabolites in plasma. [] Intravenous administration in dogs revealed a terminal half-life of 2.8 hours. []
Q12: What ocular conditions has this compound etabonate been investigated for?
A12: this compound etabonate has been investigated for its efficacy in various ocular conditions including:
- Vernal keratoconjunctivitis (VKC) [, ]
- Giant papillary conjunctivitis []
- Postoperative inflammation after cataract surgery [, , , , ]
- Uveitis []
- Dry eye disease [, , ]
- Corneal transplantation []
- Strabismus surgery []
Q13: What animal models have been used to study this compound etabonate?
A12: Studies have utilized various animal models, including rabbits, rats, mice, guinea pigs, and pigs to investigate the pharmacological effects and safety profile of this compound etabonate. [, , ]
A13: The provided research articles do not discuss resistance or cross-resistance mechanisms related to this compound etabonate.
Q14: What are the potential ocular side effects of this compound etabonate?
A14: While generally well-tolerated, prolonged or excessive use of topical corticosteroids like this compound etabonate can increase the risk of:
- Elevated intraocular pressure (IOP) [, , , , , , , , ]
- Cataract formation []
- Increased susceptibility to infections []
- Delayed wound healing []
Q15: How does the safety profile of this compound etabonate compare to other corticosteroids?
A14: Studies suggest that this compound etabonate exhibits a lower propensity to elevate IOP compared to other corticosteroids like prednisolone acetate. [, , , , ] This is attributed to its "soft" steroid properties and rapid deactivation into inactive metabolites. [, ]
Q16: What drug delivery strategies are employed to enhance this compound etabonate's ocular bioavailability?
A15: Researchers have developed a novel this compound etabonate nanosuspension formulation using mucus-penetrating particle (MPP) technology. [] This technology aims to improve the drug's penetration into target tissues on the ocular surface, potentially leading to enhanced efficacy. []
A14: While the provided research articles do not delve into specific biomarkers for this compound etabonate, they emphasize the importance of monitoring clinical parameters like IOP and inflammation during treatment. [, ] This suggests potential for future research to identify biomarkers that could predict treatment response or monitor for potential adverse effects.
Q17: What analytical methods have been employed to quantify this compound etabonate?
A17: Several analytical methods have been developed and validated for the quantification of this compound etabonate:
- High-performance liquid chromatography (HPLC) with UV detection [, , , , , , ]
- Spectrophotometry, including UV spectrophotometry and ratio spectra derivative methods [, ]
A17: The provided research articles do not address the environmental impact or degradation of this compound etabonate.
Q18: How does the solubility of this compound etabonate impact its formulation and ocular bioavailability?
A17: While specific solubility data are not detailed in the provided articles, the development of various formulations, including suspensions and gels, suggests consideration for its solubility characteristics. [, , , , ] Research emphasizes the importance of achieving optimal drug release and penetration into ocular tissues for therapeutic efficacy. []
Q19: What validation parameters were assessed for the analytical methods used to quantify this compound etabonate?
A19: Developed analytical methods underwent validation procedures according to ICH guidelines, ensuring:
- Linearity: A linear relationship between drug concentration and analytical response over a specific range. [, , , , , ]
- Accuracy: Closeness of measured values to the true value, typically determined through recovery studies. [, , , ]
- Precision: Agreement between repeated measurements, assessed through repeatability and intermediate precision studies. [, , ]
- Specificity: Ability to distinguish the analyte from other components in the sample matrix, particularly degradation products. [, , ]
A19: While specific quality control and assurance measures are not detailed in the provided research, the emphasis on validated analytical methods for characterizing and quantifying this compound etabonate underscores the importance of these aspects in pharmaceutical development and manufacturing.
Q20: What are some alternative treatments for ocular inflammation and allergic conjunctivitis?
A20: Besides this compound etabonate, other treatment options for ocular inflammation and allergic conjunctivitis include:
- Other topical corticosteroids, such as fluorometholone and prednisolone acetate, although these may carry a higher risk of IOP elevation. [, , , , , , ]
- Topical non-steroidal anti-inflammatory drugs (NSAIDs), like ketorolac tromethamine, diclofenac, and bromfenac sodium, which may be preferable for patients at risk of steroid-induced IOP elevation. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



